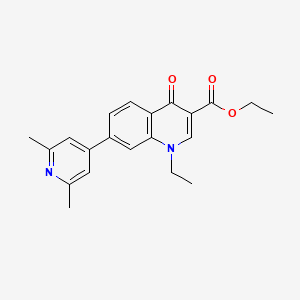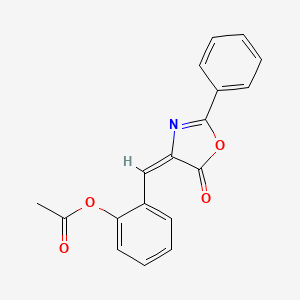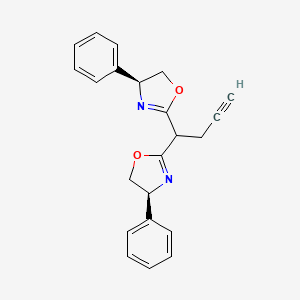
(4S,4'S)-2,2'-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4S,4’S)-2,2’-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)” is a complex organic compound with a unique structure. It consists of two oxazole rings connected by a but-3-yne linker, and each oxazole ring bears a phenyl substituent. The compound’s stereochemistry is defined by the (4S,4’S) configuration, indicating the absolute configuration of the chiral centers.
準備方法
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Heterocyclization Reaction:
- The compound can be synthesized through a heterocyclization reaction involving the condensation of appropriate starting materials.
- For example, the reaction of 4-phenyl-4,5-dihydrooxazole with but-3-yne under suitable conditions leads to the formation of the target compound.
-
Multicomponent Reaction:
- A multicomponent reaction, such as a one-pot reaction involving multiple reactants, can also yield this compound.
- Researchers have explored various multicomponent reactions to access structurally diverse oxazoles.
Industrial Production
The industrial production of “(4S,4’S)-2,2’-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)” may involve scaled-up versions of the synthetic routes mentioned above. Optimization of reaction conditions, purification methods, and safety considerations play a crucial role in large-scale production.
化学反応の分析
Reactivity
The compound undergoes various chemical reactions, including:
Oxidation: Oxidation of the but-3-yne moiety can lead to the formation of corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the oxazole rings may yield dihydrooxazoles.
Substitution: Nucleophilic substitution reactions can occur at the phenyl substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., Pd/C) are employed.
Substitution: Nucleophiles (e.g., amines, alkoxides) can replace the phenyl substituents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example:
- Oxidation may yield aldehyde or carboxylic acid derivatives.
- Reduction could lead to dihydrooxazole derivatives.
科学的研究の応用
Chemistry:
- The compound’s unique structure makes it an interesting target for synthetic chemists exploring new reactions and methodologies.
- It can serve as a building block for more complex molecules.
Biology and Medicine:
- Biological studies may investigate its interactions with enzymes, receptors, or other biomolecules.
- Medicinal chemistry research could explore its potential as a drug candidate.
Industry:
- The compound’s properties may find applications in materials science, such as organic electronics or sensors.
作用機序
The exact mechanism of action remains an active area of research. potential molecular targets and pathways could involve interactions with specific enzymes, receptors, or cellular processes.
類似化合物との比較
While there are no direct analogs with the same structure, we can compare it to related oxazole derivatives. Some similar compounds include:
- 4-Phenyl-4,5-dihydrooxazole (without the but-3-yne linker)
- Other bis-oxazole derivatives with different linkers
特性
分子式 |
C22H20N2O2 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]but-3-ynyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H20N2O2/c1-2-9-18(21-23-19(14-25-21)16-10-5-3-6-11-16)22-24-20(15-26-22)17-12-7-4-8-13-17/h1,3-8,10-13,18-20H,9,14-15H2/t19-,20-/m1/s1 |
InChIキー |
FUCGVJGZIHUFDN-WOJBJXKFSA-N |
異性体SMILES |
C#CCC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
正規SMILES |
C#CCC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


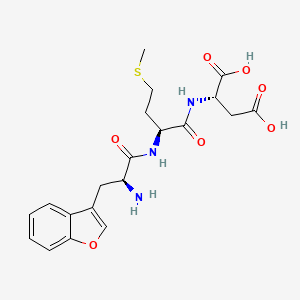
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
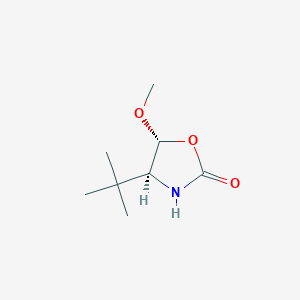
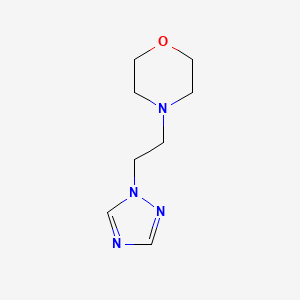
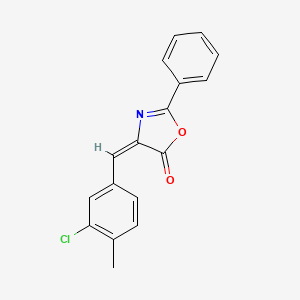
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
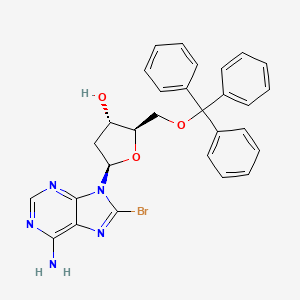
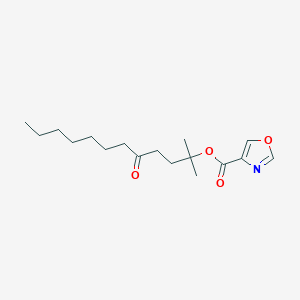

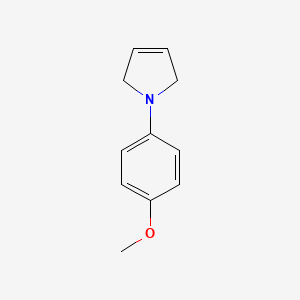
![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
